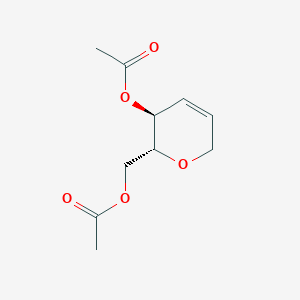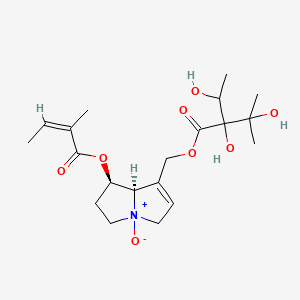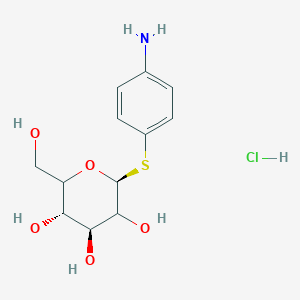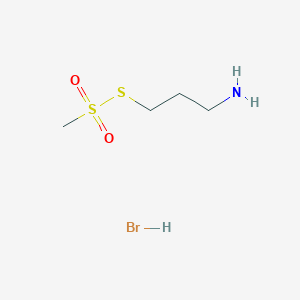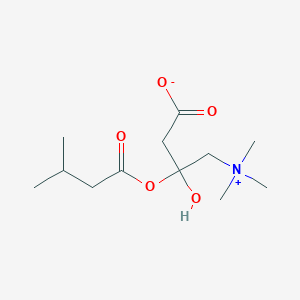
Hydroxyisovaleroyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Hydroxyisovaleroyl carnitine is an endogenous metabolite that can result from impairment in the leucine catabolic pathway . It interacts with various enzymes and proteins in the body, particularly those involved in the leucine catabolic pathway . The nature of these interactions is largely biochemical, involving the transfer of the 3-hydroxyisovaleroyl moiety to carnitine .
Cellular Effects
It is known to play a role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the leucine catabolic pathway, where it can result from impairment .
Metabolic Pathways
This compound is involved in the leucine catabolic pathway . It interacts with various enzymes and cofactors within this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyisovaleroyl carnitine can be synthesized through the esterification of hydroxyisovaleric acid with carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve similar esterification reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxyisovaleroyl carnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketoisovaleryl carnitine.
Reduction: Formation of hydroxyisovaleric alcohol.
Substitution: Formation of substituted carnitine derivatives.
Scientific Research Applications
Hydroxyisovaleroyl carnitine has several scientific research applications:
Comparison with Similar Compounds
Hydroxyisovaleroyl carnitine belongs to the class of organic compounds known as acyl carnitines. Similar compounds include:
Glutaryl-L-carnitine: Another acyl carnitine derivative used as a biomarker for metabolic disorders.
Propionyl-L-carnitine: Used in the treatment of cardiovascular diseases.
Valeryl-L-carnitine: Involved in fatty acid metabolism.
This compound is unique due to its specific role in the leucine catabolic pathway and its use as a biomarker for biotin deficiency.
Properties
CAS No. |
99159-87-2 |
|---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
IGLHHSKNBDXCEY-SECBINFHSA-N |
SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O |
Isomeric SMILES |
CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonyms |
(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)
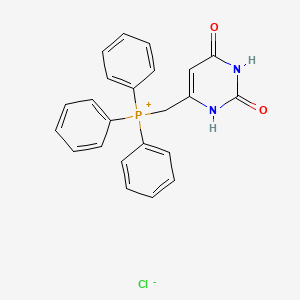
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
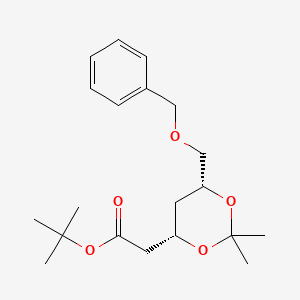
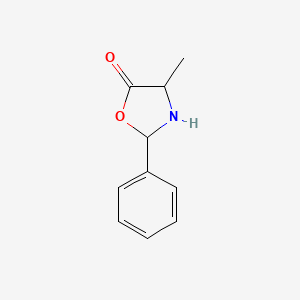
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
